![molecular formula C18H13N3O5 B2542002 2-Ketochromene-3-carboxylic acid [2-(semicarbazonomethyl)phenyl] ester CAS No. 324580-60-1](/img/structure/B2542002.png)
2-Ketochromene-3-carboxylic acid [2-(semicarbazonomethyl)phenyl] ester
Overview
Description
The compound 2-Ketochromene-3-carboxylic acid [2-(semicarbazonomethyl)phenyl] ester is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and synthesis of similar keto esters. For instance, the synthesis of aryl α-keto esters via rearrangement of aryl cyanohydrin carbonate esters is reported, which could be analogous to the synthesis of 2-ketochromene derivatives . Additionally, the oxidative cleavage of carboxylic acid esters by cytochrome P-450 is described, which may relate to the metabolic fate of such compounds .
Synthesis Analysis
The synthesis of related β-keto esters is well-documented. For example, Ti-crossed-Claisen condensation is a method used to prepare various β-keto esters, which could potentially be applied to the synthesis of 2-ketochromene-3-carboxylic acid esters . Additionally, the deoxygenative condensation of α-keto esters and carboxylic acids catalyzed by a small-ring phosphacycle could be relevant for forming the acyloxy ester moiety in the target compound .
Molecular Structure Analysis
While the molecular structure of 2-Ketochromene-3-carboxylic acid [2-(semicarbazonomethyl)phenyl] ester is not directly analyzed in the papers, the identification of 2-keto-3-deoxy-1,7-dicarboxyheptonic acid in the lipopolysaccharide of Acinetobacter calcoaceticus provides insight into the structural analysis of keto acids, which could be extrapolated to the keto ester .
Chemical Reactions Analysis
The papers describe several reactions that could be relevant to the chemical behavior of keto esters. For instance, the esterification of carboxylic acids on cellulosic material suggests that keto esters can react with hydroxyl groups under certain conditions . The synthesis of 2-acyloxy-3-keto esters as intermediates in organic chemistry also indicates that such compounds can be precursors for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Ketochromene-3-carboxylic acid [2-(semicarbazonomethyl)phenyl] ester are not directly discussed in the provided papers. However, the general behavior of keto esters, such as their reactivity and stability, can be inferred from the synthesis and reactions of similar compounds. For example, the oxidative cleavage of carboxylic esters by cytochrome P-450 suggests that keto esters may be susceptible to oxidative degradation in biological systems .
Scientific Research Applications
Organic Synthesis and Catalysis
Compounds similar to 2-Ketochromene-3-carboxylic acid [2-(semicarbazonomethyl)phenyl] ester serve as intermediates in the synthesis of complex organic molecules. For instance, novel synthetic pathways involve the use of keto esters and related compounds as precursors for natural products, demonstrating their utility in constructing biologically active molecules with high specificity and selectivity (Komiyama, Takaguchi, & Tsuboi, 2006). Similarly, catalytic processes that facilitate the formation of ester linkages in cellulosic materials highlight the relevance of carboxylic acid esters in modifying natural polymers and enhancing their properties (Pantze, Karlsson, & Westermark, 2008).
Enzymatic Synthesis and Chirality
Enzymatic methods for producing optically active compounds, including 2-hydroxy carboxylic acids, showcase the importance of stereochemistry in the synthesis of chiral molecules. These approaches leverage the specificity of enzymes to resolve racemic mixtures or reduce keto acids, underscoring the potential for enzymatic reactions in creating compounds with precise chiral centers, which could be relevant for derivatives of 2-Ketochromene-3-carboxylic acid (Chen, Wu, & Zhu, 2015).
Advanced Materials and Biomass Conversion
Research into the esterification of carboxylic acids on cellulosic material points to the application of ester compounds in developing advanced materials with tailored properties. Such studies not only contribute to our understanding of solid-state reactions but also pave the way for innovative uses of biomass and renewable resources (Pantze, Karlsson, & Westermark, 2008). Additionally, the catalytic coupling of carboxylic acids through ketonization as a processing step in biomass conversion highlights the role of carboxylic acid derivatives in transforming biomass into valuable chemical products (Gaertner, Serrano-Ruiz, Braden, & Dumesic, 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c19-18(24)21-20-10-12-6-2-4-8-15(12)26-17(23)13-9-11-5-1-3-7-14(11)25-16(13)22/h1-10H,(H3,19,21,24)/b20-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOGMCFBHHKGAD-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3C=NNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3/C=N/NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327806 | |
Record name | [2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680108 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
324580-60-1 | |
Record name | [2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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